4-ethyl-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol
Description
4-Ethyl-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol is a triazole-3-thiol derivative characterized by a 1,2,4-triazole core substituted at the 4-position with an ethyl group and at the 5-position with a 3-(pyrrolidin-1-ylsulfonyl)phenyl moiety. This structural motif combines a heterocyclic triazole ring with a sulfonamide-functionalized aromatic system, which is known to influence both physicochemical properties (e.g., solubility, lipophilicity) and biological interactions .
Properties
IUPAC Name |
4-ethyl-3-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c1-2-18-13(15-16-14(18)21)11-6-5-7-12(10-11)22(19,20)17-8-3-4-9-17/h5-7,10H,2-4,8-9H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOVMLOEUGBELM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130247 | |
| Record name | 4-Ethyl-2,4-dihydro-5-[3-(1-pyrrolidinylsulfonyl)phenyl]-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750624-67-0 | |
| Record name | 4-Ethyl-2,4-dihydro-5-[3-(1-pyrrolidinylsulfonyl)phenyl]-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=750624-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-2,4-dihydro-5-[3-(1-pyrrolidinylsulfonyl)phenyl]-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the triazole ring using pyrrolidine sulfonyl chloride in the presence of a base such as triethylamine.
Ethyl Substitution: The ethyl group is introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
One of the most significant applications of this compound is in the field of medicinal chemistry. Research indicates that triazole derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.
Antifungal Activity
Studies have shown that triazole compounds can inhibit the growth of various fungi by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. The specific compound under consideration has demonstrated promising antifungal activity against strains resistant to conventional treatments.
Anticancer Properties
The compound's ability to inhibit certain enzymes involved in cancer cell proliferation has been documented in various studies. For instance, it has been noted for its effectiveness against specific cancer cell lines, showcasing potential as a lead compound in anticancer drug development.
Agricultural Applications
In agriculture, compounds similar to 4-ethyl-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol are being explored for their fungicidal properties. Their application could provide an effective means of controlling fungal diseases in crops without the adverse effects associated with traditional pesticides.
Fungicide Development
Research indicates that this triazole derivative can be utilized in developing new fungicides that are both effective and environmentally friendly. The mechanism involves disrupting fungal cell wall synthesis and metabolism.
Material Science
The unique chemical structure of this compound allows for potential applications in material science, particularly in the development of novel polymers and coatings.
Polymer Chemistry
Triazole compounds are known for their ability to form stable complexes with metals, which can be advantageous in creating materials with enhanced thermal stability and resistance to degradation.
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of triazole compounds similar to the one discussed:
- Antifungal Efficacy Study : A study published in the Journal of Medicinal Chemistry reported that triazole derivatives exhibited significant antifungal activity against Candida species, with the specific compound showing a minimum inhibitory concentration (MIC) lower than that of established antifungals .
- Anticancer Activity Research : In vitro studies have demonstrated that the compound inhibits the proliferation of breast cancer cells by inducing apoptosis through a caspase-dependent pathway .
- Agricultural Application Trials : Field trials conducted on various crops showed that formulations containing triazole derivatives significantly reduced fungal infections compared to untreated controls .
Mechanism of Action
The mechanism of action of 4-ethyl-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the pyrrolidine sulfonyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Antiviral and Anticoronavirus Activity
- Target Compound: Potential interaction with viral proteases (e.g., SARS-CoV-2 PLpro) inferred from structural similarity to coumarin-triazole hybrids, which showed docking affinity for PLpro .
- 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol: Demonstrated potent inhibition of MERS-CoV helicase nsp13 in silico .
- Coumarin-triazole-thiophene hybrid (4-ethyl-5-(thiophen-2-yl) derivative) : Exhibited strong binding to SARS-CoV-2 PLpro and papain-like protease in molecular docking studies .
Central Nervous System (CNS) Activity
- Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Showed significant antianxiety and antidepressant activities in rodent models .
Antioxidant and Enzyme Inhibition
- Alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol : Displayed moderate DPPH radical scavenging activity (IC₅₀ ~5.84 µg/mL for lead compound) .
Biological Activity
4-Ethyl-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol (CAS No. 750624-67-0) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis, structure-activity relationships (SAR), and recent research findings.
- Molecular Formula : C14H18N4O2S2
- Molecular Weight : 338.45 g/mol
- Boiling Point : Predicted at 486.1±55.0 °C
- Density : Predicted at 1.46±0.1 g/cm³
- pKa : 8.17±0.20
Antitumor Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant antitumor properties. For instance, the compound has shown cytotoxic effects against various cancer cell lines, including human liver cancer cells. A study demonstrated that triazole derivatives can inhibit cell proliferation effectively, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Antitumor Activity of Triazole Derivatives
| Compound Name | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 | |
| Compound 10 | A-431 | 1.98 ± 1.22 | |
| Compound 13 | HT-29 | < Doxorubicin |
Anticonvulsant Activity
The compound's structural similarity to other thiazole and triazole derivatives suggests potential anticonvulsant activity. SAR studies indicate that modifications in the phenyl ring can enhance anticonvulsant properties, making this compound a candidate for further investigation in seizure disorders .
Anti-inflammatory Activity
Research has shown that triazole derivatives can exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). Specifically, studies on related compounds indicate that they can selectively inhibit COX-1 over COX-2, suggesting a mechanism for reducing inflammation without the gastrointestinal side effects often associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 2: COX Inhibition Studies
| Compound Name | COX Inhibition Type | Selectivity Ratio (COX-1/COX-2) | Reference |
|---|---|---|---|
| Compound A | COX-1 | High | |
| Compound B | COX-2 | Low |
Synthesis and Characterization
The synthesis of 4-Ethyl-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol involves multi-step reactions starting from pyrrolidine and thiazole analogs. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets, including COX enzymes and cancer-related proteins. These studies provide insights into how structural modifications can enhance biological activity and selectivity .
Case Studies
A notable case study involved the evaluation of this compound in vitro against human liver cancer cells, where it displayed significant cytotoxicity compared to control groups. The study highlighted the importance of the pyrrolidine sulfonamide moiety in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 4-ethyl-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol?
- Methodology : Microwave-assisted synthesis in i-propanol with NaOH is effective for introducing substituents like the pyrrolidin-1-ylsulfonyl group. Reaction conditions (e.g., 80–100°C, 30–60 min) improve yield and selectivity by reducing side reactions. Sodium hydroxide facilitates thiol deprotonation, enabling nucleophilic substitution at the phenyl ring .
- Characterization : Confirm intermediate purity via gas chromatography-mass spectrometry (GC-MS) and final product structure using ¹H NMR (400 MHz, DMSO-d₆) and IR spectroscopy (e.g., S–H stretch at ~2550 cm⁻¹) .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Workflow :
- Elemental Analysis : Verify C, H, N, S content with a CHNS analyzer (e.g., Elementar Vario L cube) .
- Chromatography : Use HPLC with diode-array detection (DAD) and MS to confirm purity (>95%) and rule out regioisomers .
- Spectroscopy : Assign peaks in ¹H NMR (e.g., pyrrolidine protons at δ 1.8–2.1 ppm; triazole protons at δ 8.2–8.5 ppm) and correlate with simulated spectra from density functional theory (DFT) calculations .
Advanced Research Questions
Q. How to design molecular docking studies for this compound targeting kinases or enzymes?
- Protocol :
- Target Selection : Prioritize kinases (e.g., anaplastic lymphoma kinase, PDB: 2XP2) or enzymes (e.g., cyclooxygenase-2, PDB: 3LN1) based on structural homology to known inhibitors .
- Ligand Preparation : Generate 3D conformers of the compound using Open Babel, then optimize geometry with Gaussian09 at the B3LYP/6-31G* level .
- Docking Software : Use AutoDock Vina with Lamarckian genetic algorithms. Set grid boxes to encompass active sites (e.g., 20 ų for COX-2) .
- Validation : Compare binding energies (ΔG) with reference ligands (e.g., indomethacin for COX-2) and validate poses using molecular dynamics simulations (NAMD, 100 ns) .
Q. How to analyze substituent effects on biological activity using structure-activity relationships (SAR)?
- Case Study :
- Substituent Variation : Replace the pyrrolidin-1-ylsulfonyl group with indole or thiophene moieties to assess steric/electronic impacts .
- Activity Assays : Test anti-tuberculosis activity against M. bovis (MIC values) or anti-hypoxic effects in rat models (e.g., lifespan extension vs. Mexidol) .
- Data Interpretation : Use multivariate regression to correlate Hammett σ values or LogP with activity trends. For example, electron-withdrawing groups on the phenyl ring enhance kinase inhibition .
Q. How to resolve contradictions in biological activity data across studies?
- Troubleshooting :
- Assay Variability : Replicate anti-microbial tests under standardized conditions (pH 7.1, 37°C) to minimize environmental effects .
- Metabolic Stability : Perform hepatic microsome assays (human/rat) to identify rapid degradation pathways (e.g., sulfonyl group oxidation) .
- Epistatic Effects : Use CRISPR-Cas9 knockout models to isolate target-specific responses (e.g., COX-2 vs. LOX pathways) .
Q. What computational tools predict ADME properties for this compound?
- Tools :
- SwissADME : Predict bioavailability (Lipinski rule compliance: MW <500, LogP <5) and blood-brain barrier penetration .
- pkCSM : Estimate renal clearance (CLrenal) and CYP450 inhibition (e.g., CYP3A4 IC₅₀) to prioritize analogs with favorable pharmacokinetics .
- Validation : Cross-reference predictions with in vitro Caco-2 permeability assays and hepatocyte stability tests .
Q. What strategies mitigate challenges in scaling up synthesis?
- Process Chemistry :
- Microwave Scale-Up : Transition from Milestone Flexi Wave (batch) to continuous-flow reactors (e.g., Uniqsis FlowSyn) for gram-to-kilogram production .
- Purification : Replace column chromatography with recrystallization (ethanol/water) or antisolvent precipitation to reduce costs .
- Byproduct Analysis : Use LC-MS to monitor sulfone overoxidation or triazole ring-opening byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
